4-Bromo-3-fluorobenzonitrile
Overview
Description
4-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is known for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
4-Bromo-3-fluorobenzonitrile is a benzonitrile derivative with bromide and fluoride functional groups . It is primarily used as a molecular scaffold for active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the APIs it is used to synthesize.
Mode of Action
The bromo-substituent in this compound allows it to undergo palladium-catalysed cross-coupling reactions . This property is often exploited in the synthesis of various APIs, where the compound can interact with its targets to induce desired changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the APIs it is used to synthesize. For instance, when used in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines, the compound is involved in pathways that lead to a reduction in the mutation frequency caused by the binding of azide to DNA .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the APIs it is used to synthesize. For example, in the case of bichalcophene fluorobenzamidines, these antimutagens demonstrate a 69% reduction in the mutation frequency caused by the binding of azide to DNA .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluorobenzonitrile is known to undergo palladium-catalysed cross-coupling reactions . It serves as a synthesis intermediate for APIs and dyes .
Molecular Mechanism
The molecular mechanism of this compound involves its multiple functional groups, which allow it to participate in various biochemical reactions . For instance, the bromo-substituent allows this compound to undergo palladium-catalysed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzonitrile can be synthesized through various methods. One common approach involves the electrophilic substitution of bromine on a fluorobenzonitrile precursor. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This method involves the reaction of a brominated aromatic compound with a fluorinated organotin reagent, followed by the conversion of the nitrile group using lithium bis(trimethylsilyl)amide .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Lithium Bis(trimethylsilyl)amide: Utilized in the conversion of nitrile groups to amidine.
Major Products:
Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through cross-coupling reactions, often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: Employed in the development of antimutagenic drugs, which reduce mutation frequency in DNA.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but with different substitution positions.
4-Bromo-2-fluorobenzonitrile: Another isomer with the fluorine atom at the 2 position.
Uniqueness: 4-Bromo-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .
Biological Activity
4-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It is characterized by a bromine atom and a fluorine atom attached to a benzene ring, with a nitrile group (-C≡N) at the para position relative to the fluorine atom. This compound has garnered attention due to its notable biological activities, particularly in the realm of medicinal chemistry.
Cytochrome P450 Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs. This property makes it a candidate for further pharmacological studies, especially in understanding drug-drug interactions.
Antimicrobial Properties
Research suggests that this compound may exhibit antimicrobial properties. Its structural characteristics, including the presence of halogens and a nitrile group, could contribute to this activity, warranting further investigation in medicinal chemistry.
Antimutagenic Activity
In studies focusing on antimutagenicity, derivatives of this compound have shown promising results. For instance, bichalcophene fluorobenzamidines synthesized from this compound demonstrated a significant reduction in mutation frequency caused by DNA-binding agents like sodium azide and benzo[a]pyrene . This suggests potential applications in cancer prevention strategies.
Synthesis and Derivatives
This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. It serves as a molecular scaffold for active pharmaceutical ingredients (APIs) and has been utilized in the preparation of persistent room-temperature phosphorescent dyes .
Synthesis Overview:
- Stille Coupling Reaction: Involves coupling bromo compounds with organostannanes.
- Conversion to Amidine: The nitrile group can be converted to an amidine using lithium bis(trimethylsilyl)amide .
Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Bromo-5-fluoro-2-methylbenzonitrile | 916792-15-9 | 0.96 | Contains a methyl group at position 2 |
4-Bromo-3,5-difluorobenzonitrile | 123688-59-5 | 0.94 | Two fluorine substituents |
4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 | 0.90 | Different positioning of fluorine atoms |
3-Bromo-4-fluorobenzonitrile | 79630-23-2 | 0.90 | Bromine at position 3 instead of position 4 |
This table illustrates variations in substitution patterns that affect chemical behavior and biological activity.
Case Studies and Research Findings
- Antimutagenic Studies: A study examined the structure-antimutagenicity relationship of fluoroarylbichalcophenes derived from mononitriles like this compound using the Ames test. Results indicated that these compounds significantly reduced mutagenicity induced by known mutagens .
- In Silico Studies: Computational studies have suggested that modifications in the structure of compounds similar to this compound can enhance their biological activity against neurodegenerative diseases like Alzheimer's and Parkinson's .
Properties
IUPAC Name |
4-bromo-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569428 | |
Record name | 4-Bromo-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133059-44-6 | |
Record name | 4-Bromo-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-3-fluorobenzonitrile interact with its biological targets to potentially combat Alzheimer's and Parkinson's diseases?
A1: The research suggests that this compound might exert its therapeutic effects by inhibiting key enzymes implicated in Alzheimer's and Parkinson's diseases. [] Specifically, in silico studies employing molecular docking and molecular dynamics simulations explored the compound's binding affinity towards acetylcholinesterase, butyrylcholinesterase, and tumor necrosis factor-alpha converting enzyme. These enzymes play critical roles in neuroinflammation and neurotransmitter regulation, processes often disrupted in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While these computational studies provide promising insights, further in vitro and in vivo investigations are necessary to confirm these interactions and elucidate the compound's precise mechanism of action.
Q2: What computational chemistry methods were employed to study this compound and predict its potential therapeutic properties?
A2: The research utilized a combination of computational techniques to investigate this compound's properties. [] Hirshfeld surface analysis helped visualize and quantify intermolecular interactions within the compound's crystal structure. Natural bond orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis provided insights into the nature and origins of the attractive forces stabilizing the crystal structure. Molecular docking simulations were performed to predict the binding mode and affinity of the compound towards target enzymes implicated in Alzheimer's and Parkinson's diseases. Furthermore, molecular dynamics simulations were carried out to evaluate the stability of these predicted interactions over time. These computational studies offer a valuable foundation for understanding the compound's potential and guiding further experimental investigations.
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